Patent-Defined Therapeutic Vector: Dyslipidemia and HDL Modulation Indication Specificity
The sulfonylpyrrolidine scaffold of 1-(propane-2-sulfonyl)pyrrolidin-3-ol is explicitly claimed within Sanofi-Aventis patent US 7,468,369 as suitable for preventing and treating dyslipidemia, cardiovascular disorders, and atherosclerotic disorders, with specific intended utility for increasing HDL levels [1]. In contrast, alternative pyrrolidine sulfonamide scaffolds have been developed for entirely divergent therapeutic targets. For example, 3,4-disubstituted pyrrolidine sulfonamides were de novo designed and evaluated as competitive glycine transporter 1 (GlyT1) inhibitors for schizophrenia treatment, with ex vivo binding studies demonstrating brain penetration and target occupancy [2]. The Sanofi patent's explicit focus on HDL elevation and cardiovascular indications distinguishes the isopropyl sulfonyl-substituted pyrrolidine scaffold from GlyT1-targeted or β-glucosidase-targeted pyrrolidine sulfonamides, providing a defined therapeutic vector for procurement decisions.
| Evidence Dimension | Therapeutic indication specificity |
|---|---|
| Target Compound Data | Dyslipidemia / HDL elevation (patent claim) |
| Comparator Or Baseline | Schizophrenia / NMDA receptor hypofunction (3,4-disubstituted pyrrolidine sulfonamides) |
| Quantified Difference | Distinct disease area (cardiovascular/metabolic vs. CNS/neurological) |
| Conditions | Patent-defined utility (US 7,468,369) vs. published GlyT1 inhibitor research |
Why This Matters
This matters for procurement because selecting the correct scaffold based on intended disease application area determines whether the compound aligns with cardiovascular/metabolic research programs versus CNS drug discovery efforts, avoiding misallocation of research resources.
- [1] Keil S, Schaefer HL, Glien M, Guessregen S, Wendler W, Schneider M. Sulfonyl pyrrolidines, method for producing the same and their use as drugs. United States Patent US 7,468,369. December 23, 2008. Assigned to Sanofi-Aventis. View Source
- [2] Wang Y, Zhao H, Brewer JT, Li H, Lao Y, Amberg W, et al. De Novo Design, Synthesis, and Biological Evaluation of 3,4-Disubstituted Pyrrolidine Sulfonamides as Potent and Selective Glycine Transporter 1 Competitive Inhibitors. ACS Publications. 2018. View Source
